N-[2-(3-methoxyphenyl)ethyl]acetamide
Overview
Description
N-(3-Methoxyphenylethyl)acetamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of acetamide, where the acetamide group is attached to a 3-methoxyphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Methoxyphenylethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenylethylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine and acetic anhydride being mixed and heated to facilitate the formation of the acetamide bond .
Industrial Production Methods
In an industrial setting, the synthesis of N-(3-methoxyphenylethyl)acetamide may involve more scalable methods. For instance, the reaction can be carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenylethylacetamide.
Reduction: Formation of 3-methoxyphenylethylamine.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(3-Methoxyphenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenylethyl)acetamide involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors in biological systems, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenylethyl)acetamide: Similar structure but lacks the methoxy group.
N-(4-Methoxyphenylethyl)acetamide: Similar structure with the methoxy group in a different position.
N-(3,4-Dimethoxyphenylethyl)acetamide: Contains an additional methoxy group.
Uniqueness
N-(3-Methoxyphenylethyl)acetamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-7-6-10-4-3-5-11(8-10)14-2/h3-5,8H,6-7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOPYZXYIGHBJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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